molecular formula C7H14N2O B3057966 N-(3-Aminopropyl)methacrylamide CAS No. 86742-39-4

N-(3-Aminopropyl)methacrylamide

Cat. No.: B3057966
CAS No.: 86742-39-4
M. Wt: 142.2 g/mol
InChI Key: GUAQVFRUPZBRJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Aminopropyl)methacrylamide is an aminoalkyl methacrylamide compound known for its versatile applications in various fields. It is characterized by the presence of a primary amine group, which imparts unique properties such as pH-responsiveness and affinity for anionic drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(3-Aminopropyl)methacrylamide can be synthesized by adding 1,3-diaminopropane to a solution of 1,3-diaminopropane dihydrogen chloride, followed by mixing with methacrylic anhydride and hydroquinone . Another method involves reacting propane diamine with methacryloyl chloride in the presence of ethyl acetate as a reaction medium and Boc amino, followed by the removal of Boc .

Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, ensuring high purity and yield through optimized reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: N-(3-Aminopropyl)methacrylamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The primary amine group in N-(3-Aminopropyl)methacrylamide provides pH-responsiveness and affinity for anionic drugs, making it suitable for drug delivery applications. It can form stable complexes with DNA, enhancing gene delivery efficiency . Additionally, its ability to conjugate with various chemical structures allows for the development of targeted delivery systems .

Comparison with Similar Compounds

  • 2-Aminoethyl Methacrylate Hydrochloride
  • N-Isopropylacrylamide
  • N,N′-Methylenebis(acrylamide)
  • Glycidyl Methacrylate

Uniqueness: N-(3-Aminopropyl)methacrylamide stands out due to its primary amine group, which imparts unique properties such as pH-responsiveness and the ability to form stable complexes with anionic drugs and DNA. This makes it particularly valuable in gene and drug delivery applications .

Properties

IUPAC Name

N-(3-aminopropyl)-2-methylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-6(2)7(10)9-5-3-4-8/h1,3-5,8H2,2H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUAQVFRUPZBRJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)NCCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

137843-13-1
Details Compound: 2-Propenamide, N-(3-aminopropyl)-2-methyl-, homopolymer
Record name 2-Propenamide, N-(3-aminopropyl)-2-methyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137843-13-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID40370592
Record name N-(3-AMINOPROPYL) METHACRYLAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86742-39-4
Record name N-(3-AMINOPROPYL) METHACRYLAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methacryloyl chloride (8.0 g, 0.078 mmol) in methylene chloride (10 ml) was added to a solution of 1,3-diaminopropane (35 ml) in methylene chloride (200 ml) at 0° C. After 15 min. stirring at 0° C. and 16 hours at 25° C. the reaction mixture was filtered and concentrated under reduced pressure. The residue was purified by flash chromatography (silicagel, chloroform/methanol (8:2)) to give (72%) of the title compound.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
72%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Aminopropyl)methacrylamide
Reactant of Route 2
Reactant of Route 2
N-(3-Aminopropyl)methacrylamide
Reactant of Route 3
Reactant of Route 3
N-(3-Aminopropyl)methacrylamide
Reactant of Route 4
N-(3-Aminopropyl)methacrylamide
Reactant of Route 5
Reactant of Route 5
N-(3-Aminopropyl)methacrylamide
Reactant of Route 6
Reactant of Route 6
N-(3-Aminopropyl)methacrylamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.